9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
Description
The 1,4-benzodiazepin-5-one nucleus is a critical scaffold in medicinal chemistry, forming the basis of anxiolytics (e.g., Valium), antidepressants (e.g., Flumazenil), and antihistamines (e.g., Clobenzepam) . The 9-iodo derivative, 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one, introduces a bulky iodine substituent at position 9, which may modulate electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
9-iodo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c10-7-3-1-2-6-8(7)11-4-5-12-9(6)13/h1-3,11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCESKYHVILECLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465552 | |
| Record name | 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328546-79-8 | |
| Record name | 1,2,3,4-Tetrahydro-9-iodo-5H-1,4-benzodiazepin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328546-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-iodo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one typically involves the iodination of a precursor benzodiazepine compound. One common method includes the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce more complex benzodiazepine derivatives .
Scientific Research Applications
9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, such as receptors in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The iodine atom may influence the binding affinity and selectivity of the compound for different receptor subtypes .
Comparison with Similar Compounds
Key Trends :
- Halogens : Chloro and bromo derivatives are synthesized via alkylation or direct halogenation . Iodo substitution likely requires milder conditions to avoid steric hindrance.
- Nitro Groups : Nitro-substituted analogs (e.g., 9-nitro) exhibit reduced pharmacological activity, possibly due to electron-withdrawing effects destabilizing receptor interactions .
- Hydroxy Groups : Polar substituents like OH may enhance solubility but complicate synthesis (lower yields) .
Pharmacological Activity and Toxicity
Derivatives of 1,4-benzodiazepin-5-one are evaluated for psychotropic, anxiolytic, and anticonvulsant effects. Notable findings:
- Nitro and Amino Derivatives: 9-Nitro and 9-amino analogs show minimal tranquilizing activity and high toxicity in mice compared to diazepam .
- Methyl Substitution : 4-Methyl-8-chloro derivatives (e.g., 3j) are synthesized efficiently but lack comparative activity data .
- Parent Compound : Unsubstituted 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one derivatives exhibit low efficacy in motor coordination and electroshock tests .
Inference for 9-Iodo Derivative :
The iodine atom’s large size and polarizability may reduce metabolic degradation (similar to bromo analogs) but could sterically hinder binding to GABAA receptors, a common target for benzodiazepines.
Physical-Chemical Properties
Notes:
- Iodo derivatives are expected to have higher molecular weights and lower solubility compared to chloro or bromo analogs.
- Melting points correlate with substituent polarity; hydroxy groups increase m.p. due to hydrogen bonding .
Biological Activity
9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a compound within the benzodiazepine class that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from diverse research studies and findings.
The molecular formula of 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is C9H8N2O. The presence of an iodine atom in its structure may influence its reactivity and biological activity.
Synthesis
The synthesis of 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one typically involves multi-step chemical reactions. Various methods have been explored to optimize yields and purity. For instance, palladium-catalyzed reactions have been reported as efficient strategies for synthesizing benzodiazepine derivatives .
Pharmacological Activity
Research indicates that 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one exhibits a range of pharmacological effects:
1. Antiviral Activity
Some derivatives of benzodiazepines have shown inhibitory effects against viruses such as HIV. For example, studies on related compounds indicate that modifications can lead to significant antiviral properties against HIV-1 through interactions with reverse transcriptase .
2. Neuropharmacological Effects
The compound's structural similarity to classical benzodiazepines suggests potential anxiolytic or sedative effects. However, studies comparing various derivatives indicate that many lack the tranquilizing activity typical of established benzodiazepines like diazepam and chlordiazepoxide .
3. Cytotoxicity
Investigations into the cytotoxic effects of 9-Iodo derivatives show varied results depending on the specific structure and substituents present. Some studies report high toxicity levels at certain concentrations while exhibiting minimal effects on motor coordination .
Case Studies
Several case studies have highlighted the biological activities of 9-Iodo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one:
Q & A
Q. What in vitro alternatives to animal models are validated for assessing neurotoxicity?
- Methodology : Use differentiated neuroblastoma cell lines (e.g., SH-SY5Y) or 3D neuronal cultures to model blood-brain barrier penetration and neurotoxicity. ’s emphasis on in vitro compliance aligns with reducing animal testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
